

Application Note: Rapid Determination of Sorbic Acid using HPLC-DAD

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Compound of Interest

Compound Name: *Sorbate*

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This application note details a robust and validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the rapid and accurate quantification of sorbic acid in various sample matrices, particularly food products.

Introduction

Sorbic acid and its salts are widely utilized as preservatives in the food, pharmaceutical, and cosmetic industries to inhibit the growth of molds, yeasts, and some bacteria.^[1] Regulatory bodies worldwide have established maximum permissible levels for sorbic acid to ensure consumer safety.^[1] Consequently, a reliable and efficient analytical method for its determination is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a widely accepted technique for this purpose due to its high performance, reliability, and sensitivity.^{[1][2]} This document provides a comprehensive protocol for the rapid determination of sorbic acid using an HPLC-DAD system.

Principle

The method is based on the separation of sorbic acid from the sample matrix using reversed-phase HPLC. A homogenized sample is extracted with a suitable solvent, clarified, and filtered before injection into the HPLC system. The separation is achieved on a C18 analytical column using an isocratic or gradient mobile phase. Sorbic acid is detected by its characteristic absorbance in the ultraviolet (UV) region using a Diode-Array Detector (DAD), which also

allows for peak purity analysis.[3] Quantification is performed using an external standard calibration curve.[1]

Experimental Protocols

Instrumentation and Chromatographic Conditions

- HPLC System: An Agilent 1100 series or equivalent system equipped with a pump, online solvent degasser, autosampler, and a diode-array detector (DAD) is suitable.[3]
- Column: A reversed-phase C18 column is typically used. Common specifications include dimensions of 150 mm x 4.6 mm with a particle size of 5 μm .[2][4]
- Mobile Phase: A mixture of an aqueous buffer and an organic solvent is used. A common mobile phase consists of 0.05 M ammonium acetate buffer (pH adjusted to 4.4 with acetic acid) and methanol in a 60:40 (v/v) ratio.[3] Another option is a mixture of acetonitrile and water (50:50, v/v) containing 0.2% (v/v) acetic acid.[4]
- Flow Rate: A flow rate of 1.0 mL/min is commonly employed.[3][4]
- Injection Volume: Typically 10-20 μL .[3][5]
- Column Temperature: Ambient temperature or controlled at 25°C.[3][4]
- Detection Wavelength: Sorbic acid exhibits maximum absorbance around 250-260 nm. A detection wavelength of 250 nm or 254 nm is frequently used.[4][6] The DAD can be set to scan a range (e.g., 200-400 nm) to confirm peak identity and purity.[3]

Preparation of Standard Solutions

- Stock Standard Solution (1000 $\mu\text{g}/\text{mL}$): Accurately weigh 100 mg of sorbic acid reference standard and dissolve it in 100 mL of methanol in a volumetric flask.[7]
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 $\mu\text{g}/\text{mL}$ to 50 $\mu\text{g}/\text{mL}$.[3][7]

Sample Preparation

The sample preparation procedure may vary depending on the matrix.

For Solid and Semi-Solid Samples (e.g., Cheese, Noodles):[3][4]

- Weigh a representative portion of the homogenized sample (e.g., 1-10 g).[7]
- Add a suitable extraction solvent, such as a methanol:water mixture (60:40, v/v).[3]
- Sonicate or shake the mixture for 15-30 minutes to ensure complete extraction.[7]
- Centrifuge the extract to separate the solid matrix.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[7]
- If necessary, dilute the filtered extract with the mobile phase to bring the sorbic acid concentration within the linear range of the calibration curve.[7]

For Liquid Samples (e.g., Beverages):

- Degas the sample by sonication if it is carbonated.
- Filter the sample through a 0.45 µm syringe filter directly into an HPLC vial.
- If the concentration of sorbic acid is expected to be high, dilute the sample with the mobile phase.

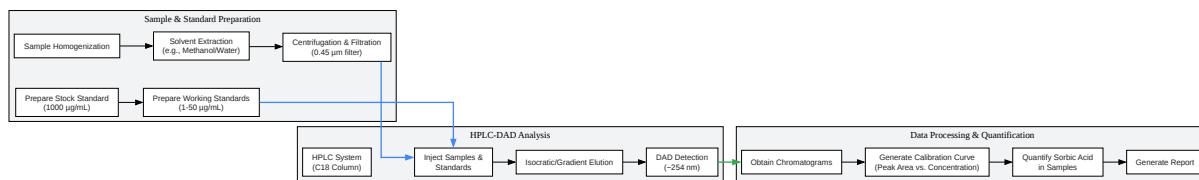
Method Validation

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines.[7] The validation parameters demonstrate that the method is linear, sensitive, accurate, and precise for its intended purpose.[1]

Quantitative Data Summary

Validation Parameter	Typical Value Range	Reference
Linearity (Correlation Coefficient, r^2)	> 0.999	[3]
Limit of Detection (LOD)	0.24 - 0.42 $\mu\text{g/mL}$	[3][5][8]
Limit of Quantification (LOQ)	0.80 - 1.14 $\mu\text{g/mL}$	[3][5][8]
Accuracy (Recovery)	83.62 - 110.2%	[3][8]
Precision (RSD%) - Intra-day	< 5.3%	[8]
Precision (RSD%) - Inter-day	< 7.6%	[8]

Experimental Workflow Diagram



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Caption: Experimental workflow for sorbic acid determination by HPLC-DAD.

Conclusion

The HPLC-DAD method described in this application note is a rapid, simple, sensitive, and specific technique for the determination of sorbic acid in various samples.^[3] The short analysis time, typically around 3-8 minutes, allows for a high throughput of samples.^{[1][4]} The method is suitable for routine quality control analysis to ensure compliance with food safety regulations.^[1]

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- To cite this document: BenchChem. [Application Note: Rapid Determination of Sorbic Acid using HPLC-DAD]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1223678#hplc-dad-method-for-rapid-determination-of-sorbic-acid>]

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